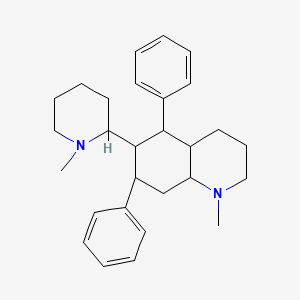
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that belongs to the class of alkaloids. Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is derived from lobinaline, which is found in certain plant species. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-N-methyllobinaline typically involves the reduction of lobinaline. One common method is the catalytic hydrogenation of lobinaline using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
Industrial production of dihydro-N-methyllobinaline follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Further reduction of dihydro-N-methyllobinaline can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Further reduced forms of dihydro-N-methyllobinaline.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex alkaloid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of dihydro-N-methyllobinaline involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact pathways and molecular targets are still under investigation, but it is thought to involve receptor binding and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Lobinaline: The parent compound from which dihydro-N-methyllobinaline is derived.
Dihydroergotamine: Another alkaloid with similar structural features and biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is unique due to its specific structural features and the presence of the dihydro and N-methyl groups These modifications can significantly alter its biological activity and pharmacological profile compared to other similar compounds
Propiedades
Número CAS |
14028-76-3 |
|---|---|
Fórmula molecular |
C28H38N2 |
Peso molecular |
402.626 |
Nombre IUPAC |
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C28H38N2/c1-29-18-10-9-17-25(29)28-24(21-12-5-3-6-13-21)20-26-23(16-11-19-30(26)2)27(28)22-14-7-4-8-15-22/h3-8,12-15,23-28H,9-11,16-20H2,1-2H3 |
Clave InChI |
HLLLBBCUZYFOIX-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1C2C(CC3C(C2C4=CC=CC=C4)CCCN3C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















